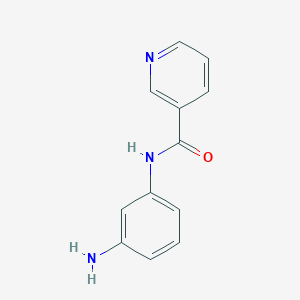

N-(3-aminophenyl)nicotinamide

Overview

Description

“N-(3-aminophenyl)nicotinamide” is a chemical compound with the CAS Number: 63556-12-7. It has a molecular weight of 213.24 and its linear formula is C12 H11 N3 O .

Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)nicotinamide” consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“N-(3-aminophenyl)nicotinamide” is a solid at room temperature. It has a molecular weight of 213.24 .Scientific Research Applications

C12H11N3O C_{12}H_{11}N_{3}O C12H11N3O

and a molecular weight of 213.24 . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Biochemical Research

In biochemical research, this compound is used as a reagent in proteomics studies . Proteomics involves the large-scale study of proteins, particularly their structures and functions. N-(3-aminophenyl)nicotinamide may be involved in assays to understand protein interactions and the role of proteins in complex biological systems.

Safety and Hazards

Future Directions

Research on “N-(3-aminophenyl)nicotinamide” and related compounds is ongoing. For instance, a study has been conducted on the design, synthesis, and antifungal activity of nicotinamide derivatives . Another study has been conducted on the design, synthesis, in silico and in vitro studies of new immunomodulatory anticancer nicotinamide derivatives targeting VEGFR-2 . These studies suggest potential future directions for the use of “N-(3-aminophenyl)nicotinamide” and related compounds in various applications.

properties

IUPAC Name |

N-(3-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFYAWXZEPQFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588243 | |

| Record name | N-(3-Aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63556-12-7 | |

| Record name | N-(3-Aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What interesting structural features does N-(3-aminophenyl)nicotinamide possess, and how does this influence its complexation with metals?

A: N-(3-aminophenyl)nicotinamide (Lun) is an unsymmetrical bis-monodentate ligand. This means it has two different sites capable of binding to a metal center: the pyridine nitrogen and the aniline nitrogen. [] This characteristic allows Lun to form diverse metal complexes. Interestingly, the research demonstrates that Lun can form both binuclear complexes (with two metal centers) and the rarer trinuclear complexes (with three metal centers) through self-assembly with palladium(II). [] This versatility in forming different structures makes Lun an intriguing ligand for further investigation in coordination chemistry.

Q2: The research mentions the formation of specific isomers of metal complexes with Lun. What is the significance of this finding?

A: The formation of specific isomers is significant because it highlights the role of ligand design in controlling the structure of metal complexes. While multiple isomers are theoretically possible for both the binuclear (Pd2L'2Lun2) and trinuclear (Pd3Lun6) complexes, the research reveals that only one specific isomer is experimentally observed in each case. [] This selectivity suggests that the geometry and electronic properties of Lun, along with the reaction conditions, play a crucial role in directing the self-assembly process towards specific isomeric outcomes. This understanding is valuable for designing ligands with predictable coordination behavior, potentially leading to the development of tailored metal complexes with specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1284469.png)

![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)

![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1284474.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1284477.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1284483.png)

![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)